Plant Growth Inhibition: Orlandin vs. Kotanin – Divergent Phytotoxicity and Toxicity Profiles
Orlandin exhibits significant wheat coleoptile growth inhibition at concentrations of 10⁻³, 10⁻⁴, and 10⁻⁵ M, with no reported toxicity to day-old cockerels [1]. In stark contrast, its 7,7'-dimethoxy derivative kotanin is toxic to day-old cockerels but shows no inhibition of wheat coleoptile growth [1]. This orthogonal bioactivity profile directly results from the 7,7'-dihydroxy vs. 7,7'-dimethoxy substitution pattern [2].
| Evidence Dimension | Wheat coleoptile growth inhibition (concentration range) and avian toxicity |
|---|---|
| Target Compound Data | Significant inhibition at 10⁻³, 10⁻⁴, and 10⁻⁵ M; nontoxic to day-old cockerels |
| Comparator Or Baseline | Kotanin (7,7'-dimethoxy derivative): No wheat coleoptile growth inhibition; toxic to day-old cockerels |
| Quantified Difference | Complete activity switch: Orlandin inhibits growth without toxicity; kotanin is toxic without growth inhibition |
| Conditions | Wheat coleoptile bioassay; day-old cockerel toxicity test (in vivo) |
Why This Matters
For herbicide discovery or plant growth regulator research, this orthogonal profile enables selection of orlandin over kotanin based on specific activity requirements, avoiding confounding toxicity.
- [1] Cutler, H.G.; Crumley, F.G.; Cox, R.H.; Hernandez, O.; Cole, R.J.; Dorner, J.W. Orlandin: a nontoxic fungal metabolite with plant growth inhibiting properties. J. Agric. Food Chem. 1979, 27(3), 592-595. DOI: 10.1021/jf60223a043. PMID: 447931. View Source
- [2] Hüttel, W.; Müller, M. Regio- and stereoselective intermolecular oxidative phenol coupling in kotanin biosynthesis by Aspergillus niger. ChemBioChem 2007, 8(5), 521-529. DOI: 10.1002/cbic.200600434. PMID: 17315249. View Source
